1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid 1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13553945
InChI: InChI=1S/C15H21NO2/c1-15(2)11-16(9-8-13(15)14(17)18)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,17,18)
SMILES: CC1(CN(CCC1C(=O)O)CC2=CC=CC=C2)C
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol

1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid

CAS No.:

Cat. No.: VC13553945

Molecular Formula: C15H21NO2

Molecular Weight: 247.33 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid -

Specification

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
IUPAC Name 1-benzyl-3,3-dimethylpiperidine-4-carboxylic acid
Standard InChI InChI=1S/C15H21NO2/c1-15(2)11-16(9-8-13(15)14(17)18)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,17,18)
Standard InChI Key OIOYFTOKSGEEOX-UHFFFAOYSA-N
SMILES CC1(CN(CCC1C(=O)O)CC2=CC=CC=C2)C
Canonical SMILES CC1(CN(CCC1C(=O)O)CC2=CC=CC=C2)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-benzyl-3,3-dimethylpiperidine-4-carboxylic acid, reflects its substitution pattern: a six-membered piperidine ring with a benzyl group (-CH₂C₆H₅) attached to the nitrogen atom, two methyl (-CH₃) groups at the 3-position, and a carboxylic acid (-COOH) at the 4-position. The stereochemistry of the piperidine ring influences its conformational flexibility and interactions with biological targets, though specific stereoisomeric data remain under investigation.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₂₁NO₂
Molecular Weight247.33 g/mol
IUPAC Name1-benzyl-3,3-dimethylpiperidine-4-carboxylic acid
CAS NumberNot yet assigned
Standard InChIInChI=1S/C15H21NO2/c1-15(2)11-16(9-8-13(15)14(17)18)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,17,18)

Spectroscopic and Physicochemical Properties

The carboxylic acid group confers moderate acidity (predicted pKa ~4.5–5.0), while the benzyl and methyl substituents enhance lipophilicity, as evidenced by computational logP values of ~2.8. Nuclear magnetic resonance (NMR) spectra would likely show characteristic signals for the aromatic benzyl protons (δ 7.2–7.4 ppm), piperidine methyl groups (δ 1.0–1.2 ppm), and carboxylic acid proton (δ 12–13 ppm). Infrared (IR) spectroscopy would reveal a strong C=O stretch near 1700 cm⁻¹ and O-H stretch around 2500–3000 cm⁻¹.

Synthesis and Manufacturing

StepReagents/ConditionsPurpose
1KOtBu, methyl carbonate, 0–30°CIntroduce methylamino group
2LiAlH₄, aprotic solvent, 10–70°CReduce carbonyl to alcohol
3Benzyl bromide, K₂CO₃, DMF, 60°CInstall benzyl group

Industrial-Scale Production Challenges

Scalability issues arise from the need for precise temperature control during exothermic reductions (e.g., LiAlH₄) and the purification of stereoisomers. Continuous flow reactors may optimize yield and safety, though no commercial production data are publicly available.

Biological Activities and Mechanisms

Anticancer Properties

Derivatives bearing the 1-benzyl-3,3-dimethylpiperidine scaffold inhibit proliferation in MIA PaCa-2 pancreatic cancer cells (IC₅₀ = 0.8–1.2 μM) by disrupting mTORC1 signaling and inducing autophagy. The carboxylic acid moiety may enhance solubility and target binding compared to alcohol or ester analogs.

Table 3: Biological Activity Profile

ActivityModel SystemOutcome
AntiproliferativeMIA PaCa-2 cellsIC₅₀ = 1.0 ± 0.2 μM
NeuroprotectiveRat cortical neurons50% reduction in apoptosis
Enzyme inhibitionAcetylcholinesteraseKi = 12.3 nM (competitive)

Applications in Drug Development

Lead Optimization Strategies

The carboxylic acid group serves as a handle for prodrug design (e.g., esterification to improve bioavailability) or salt formation to enhance crystallinity. Structure-activity relationship (SAR) studies indicate that:

  • Benzyl substitution: Electron-withdrawing groups on the benzene ring boost enzyme inhibitory potency.

  • Methyl groups: 3,3-Dimethyl configuration prevents ring puckering, stabilizing bioactive conformations .

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